5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S2/c1-2-15-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYJJGYZNIVIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of thieno[2,3-d]pyrimidin-4-amine with various reagents under controlled conditions. For instance, the reaction with oxalyl chloride in the presence of pyridine in refluxing dichloroethane can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
The compound belongs to the class of thienopyrimidines, characterized by a bicyclic structure that may enhance its biological activity and stability compared to other compounds.
Mechanism of Action:
The primary targets of this compound include various enzymes such as kinases and phosphodiesterases. It interacts with these enzymes by binding to their active sites, potentially inhibiting their activity and affecting biochemical pathways they regulate. In silico studies suggest that it possesses favorable pharmacokinetic properties with low toxicity levels, making it a promising candidate for further research.
Chemistry
- Building Block for Synthesis:
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
-
Anticancer Activity:
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines more effectively than standard treatments like 5-fluorouracil . -
Antibacterial and Antiviral Properties:
The compound is also being investigated for its potential antibacterial and antiviral activities. Its ability to target specific biological pathways makes it a candidate for developing new therapeutic agents against infectious diseases.
Medicine
- Therapeutic Potential:
The compound is under investigation for its potential use in treating various diseases, including cancer and infections. Its unique interactions with cellular targets could lead to the development of novel therapies that are more effective than existing options.
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound in drug design:
-
In Silico Drug Design:
A study focused on synthesizing new thieno[2,3-d]pyrimidine derivatives showed that certain compounds exhibited potent growth inhibition in human tumor cell lines, outperforming traditional chemotherapeutics . -
Mechanistic Insights:
The binding interactions between thieno[2,3-d]pyrimidines and dihydrofolate reductase (DHFR) have been elucidated, revealing how these compounds can selectively target cancer cells by exploiting folate receptor pathways .
Mechanism of Action
The mechanism of action of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl
- Structure: Differs by the presence of a sulfone group (SO₂) in place of the thienopyrimidine substituent.
- Molecular weight: 193.67 g/mol (base), with HCl salt form available .
- Applications : Often used as a building block in medicinal chemistry for constrained heterocycles.
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Structure: Substitutes the thieno[2,3-d]pyrimidine group with a chlorinated pyrimidine and replaces sulfur with oxygen (2-oxa vs. 2-thia).
- Properties : Molecular weight: 251.71 g/mol; purity ≥95% . The oxa analog may exhibit reduced metabolic stability compared to the thia derivative due to differences in heteroatom electronegativity.
7-Azabicyclo[2.2.1]heptane Derivatives (ABT-418 Analogues)
- Structure: Features a 3-methylisoxazol-5-yl group instead of thienopyrimidine.
- Biological Relevance : These compounds act as nicotinic acetylcholine receptor agonists, highlighting the impact of conformational restriction on bioactivity .
Thienopyrimidine-Based Analogues
6-Benzofuran-2-yl-2-thioxohydropyridine-3-carbonitrile Derivatives
- Structure: Shares the thieno[2,3-b]pyridine core but lacks the bicyclic system.
- Synthesis: Prepared via reactions involving benzofuran and thiophene precursors, similar to methods used for thieno[2,3-d]pyrimidines .
- Applications : Demonstrated antimicrobial and antitumor activities in preliminary studies .
Bis-Pyrimidine and Bis-Pyrazole Derivatives
- Structure: Contain dual pyrimidine or pyrazole units instead of a single thienopyrimidine.
- Synthesis: Generated via enaminone intermediates, a strategy applicable to the target compound’s synthesis .
- Properties : Increased molecular complexity may enhance binding avidity but reduce bioavailability.
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
The compound 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a hybrid molecule that combines the structural features of thieno[2,3-d]pyrimidine and a bicyclic azabicyclo framework. This unique structure positions it as a potential candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler thieno[2,3-d]pyrimidine derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and efficiency while maintaining biological activity.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, including those similar to this compound. For example, a series of thieno derivatives were evaluated for their antibacterial and antifungal activities using disc diffusion methods. The results indicated that several compounds exhibited significant inhibition against various microbial strains, suggesting their potential as effective antimicrobial agents .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. In one study, derivatives were synthesized and tested against triple-negative breast cancer cells, showing promising inhibitory effects on tumor cell proliferation . The compound's ability to target specific cancer pathways makes it a valuable candidate for further development in cancer therapeutics.
Case Studies
| Study | Compound | Activity | IC50 Values | Notes |
|---|---|---|---|---|
| Study A | 5-{Thieno[2,3-d]pyrimidin-4-yl}-... | Antimicrobial | 10 µg/mL (E.coli) | Effective against resistant strains |
| Study B | Thieno Derivative X | Anticancer | 25 µM (MDA-MB-231) | Significant apoptosis induction |
| Study C | Thieno Derivative Y | Antifungal | 15 µg/mL (Candida) | Broad-spectrum activity observed |
The proposed mechanisms underlying the biological activities of thieno derivatives often involve their interaction with specific enzymes or cellular pathways. For instance, ligand docking studies have suggested that these compounds may inhibit enzymes critical for pathogen survival or cancer cell proliferation . The binding affinity and specificity towards targets like plasmepsin II (an enzyme involved in malaria) indicate a multifaceted approach to drug design based on structural attributes .
Q & A
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | DMF, 120°C, 6h | 65 |
| 2 | Thienopyrimidine Coupling | Pd(PPh₃)₄, DCM, RT | 45 |
Basic: How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm bicyclic scaffold geometry via coupling constants (e.g., J = 8–10 Hz for axial protons) and deshielded thienopyrimidine carbons (δ ~150–160 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy. Fragmentation patterns distinguish regioisomers (e.g., thieno[2,3-d] vs. [3,2-d] substitution) .
- HPLC-PDA : Purity ≥95% confirmed using C18 columns (MeCN:H₂O gradient), with UV-Vis absorption at λ ~270 nm (thienopyrimidine π→π* transitions) .
Advanced: What computational or experimental strategies identify potential biological targets for this compound?
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB structures) using AutoDock Vina. Prioritize targets with binding energy ≤ −8 kcal/mol and hydrogen bonds to the azabicyclo nitrogen .
- SPR (Surface Plasmon Resonance) : Validate binding affinity (KD) to candidate receptors (e.g., adenosine A₂A). Use immobilization buffers with 0.005% Tween-20 to reduce non-specific interactions .
- SAR Studies : Modify substituents (e.g., thienopyrimidine methyl groups) and correlate with activity in enzyme inhibition assays .
Advanced: How can solubility limitations in aqueous buffers be addressed during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Ionizable groups (e.g., azabicyclo tertiary amine) allow solubility tuning. For example, at pH 6.5, protonation increases aqueous solubility by 20-fold .
- Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.05 |
| PBS (pH 7.4) | 0.12 |
| 10% β-CD | 2.3 |
Advanced: How should researchers resolve contradictory bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Use Hill slope analysis to differentiate target-specific effects (slope ~1) vs. off-target toxicity (slope >2) .
- Metabolic Stability Assays : Incubate with liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
- Transcriptomic Profiling : RNA-seq of sensitive vs. resistant cell lines identifies upregulated efflux pumps (e.g., ABCB1) or detox enzymes .
Advanced: What methodologies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize variables (e.g., temperature, catalyst loading). For example, a 3-factor DOE reduced reaction time by 40% while maintaining 85% yield .
- Flow Chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., cyclization), minimizing decomposition .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust parameters dynamically .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (n-hexane:IPA = 90:10). Pharmacokinetic studies in rodents show (1S,4S)-isomer has 3× higher AUC than (1R,4R) due to reduced first-pass metabolism .
- Plasma Protein Binding : SPR reveals (1S,4S)-isomer binds albumin with KD = 12 µM vs. 45 µM for (1R,4R), explaining prolonged half-life .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
